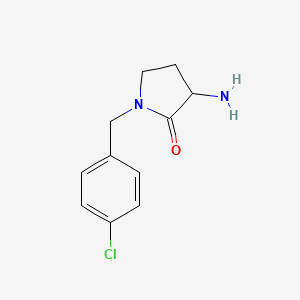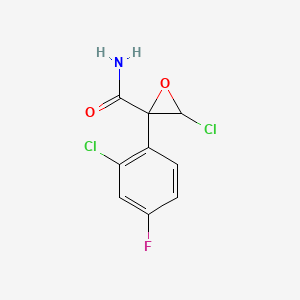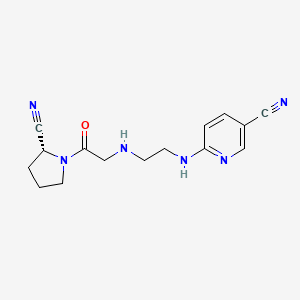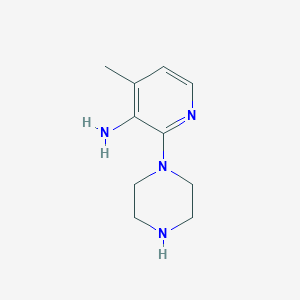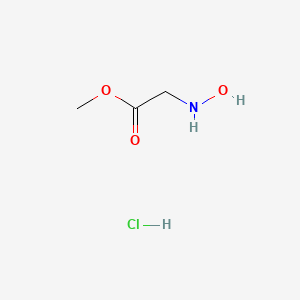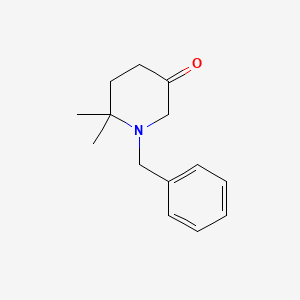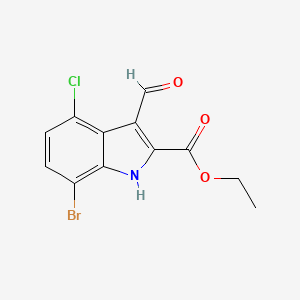
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine, chlorine, and formyl groups attached to the indole ring, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of an indole derivative, followed by formylation and esterification reactions. The reaction conditions often involve the use of reagents such as bromine, chlorine, formic acid, and ethanol under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 7-bromo-4-chloro-3-carboxyl-1H-indole-2-carboxylate.
Reduction: Ethyl 7-bromo-4-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the formyl group allows it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 7-bromo-1H-indole-2-carboxylate: Lacks the chlorine and formyl groups, resulting in different reactivity and applications.
Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate: Lacks the bromine atom, affecting its chemical properties and biological activities.
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate:
Uniqueness
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate is unique due to the combination of bromine, chlorine, and formyl groups on the indole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C12H9BrClNO3 |
|---|---|
Poids moléculaire |
330.56 g/mol |
Nom IUPAC |
ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H9BrClNO3/c1-2-18-12(17)10-6(5-16)9-8(14)4-3-7(13)11(9)15-10/h3-5,15H,2H2,1H3 |
Clé InChI |
STTLQTJPYXQBPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=CC(=C2N1)Br)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


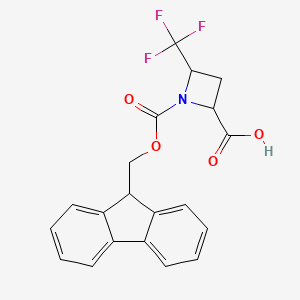

![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)
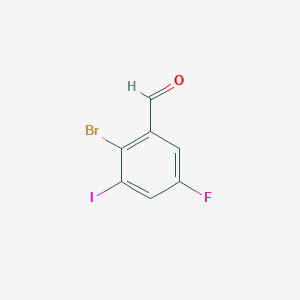
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)

